molecular formula C8H5Cl2F B1448734 1,3-Dichloro-5-(1-fluoroethenyl)benzene CAS No. 1261144-43-7

1,3-Dichloro-5-(1-fluoroethenyl)benzene

Cat. No.: B1448734
CAS No.: 1261144-43-7
M. Wt: 191.03 g/mol
InChI Key: CQEMRLWVRUWPKM-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(1-fluoroethenyl)benzene is an organic compound with the molecular formula C8H5Cl2F It is a derivative of benzene, where two chlorine atoms and one fluoroethenyl group are substituted at the 1, 3, and 5 positions, respectively

Scientific Research Applications

1,3-Dichloro-5-(1-fluoroethenyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for reactions involving benzene derivatives typically involves the formation of an intermediate species. In the case of electrophilic aromatic substitution, an electrophile forms a sigma-bond with the benzene ring, creating a positively charged intermediate. This intermediate then loses a proton to yield the final product .

Safety and Hazards

Benzene and its derivatives can be harmful if swallowed or inhaled, and can cause severe skin burns and eye damage . They are also combustible liquids . Therefore, it is recommended to handle these chemicals with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(1-fluoroethenyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dichlorobenzene with a fluoroethenylating agent under specific conditions. For example, the reaction of 1,3-dichlorobenzene with 1-fluoro-2-chloroethene in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(1-fluoroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Addition Reactions: Reagents like hydrogen chloride or bromine can be used for addition reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Products: Various substituted benzene derivatives.

    Addition Products: Compounds with additional functional groups attached to the fluoroethenyl group.

    Oxidation and Reduction Products: Different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-5-(1-trifluoromethylethenyl)benzene
  • 1,3-Dichloro-5-(1-chloroethenyl)benzene
  • 1,3-Dichloro-5-(1-bromoethenyl)benzene

Uniqueness

1,3-Dichloro-5-(1-fluoroethenyl)benzene is unique due to the presence of the fluoroethenyl group, which imparts distinct chemical properties compared to its analogs. The fluoro group can enhance the compound’s stability and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

1,3-dichloro-5-(1-fluoroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEMRLWVRUWPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC(=CC(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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